molecular formula C13H20N2O2S2 B1380587 tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate CAS No. 954376-25-1

tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate

Cat. No.: B1380587
CAS No.: 954376-25-1
M. Wt: 300.4 g/mol
InChI Key: FUNKNZAFGJKWCL-UHFFFAOYSA-N
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Description

“tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate” is a chemical compound . It is also known as “tert-butyl methyl(2-(pyridin-2-yldisulfaneyl)ethyl)carbamate” and "Carbamic acid, N-methyl-N-[2-(2-pyridinyldithio)ethyl]-, 1,1-dimethylethyl ester" .


Synthesis Analysis

The synthesis of “this compound” can be achieved from "(2-HYDROXYETHYL)METHYLCARBAMIC ACID 1,1-DIMETHYLETHYL ESTER" . More detailed synthesis methods and reactions can be found in various organic chemistry resources .

Scientific Research Applications

Synthesis of Biologically Active Compounds Tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate is recognized as a significant intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) detailed the synthesis of an important intermediate, which is vital in the production of biologically significant compounds like omisertinib (AZD9291), an anti-cancer drug. This study emphasizes the compound's role in synthesizing molecules with high biological activity, enhancing its importance in medicinal chemistry (Zhao et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with proteins, specifically binding to cysteine residues .

Mode of Action

LCZC2345 consists of a tert-butyl group, where the protected amine can be deprotected under mild acidic conditions . The other part of the molecule may act as a thiol-specific labeling reagent, commonly used in reversibly binding cysteine residues on proteins . This reversible binding could potentially alter the function of the target protein, leading to downstream effects.

Pharmacokinetics

The compound’s molecular weight is 30044 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five

Biochemical Analysis

Biochemical Properties

tert-Butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in redox reactions, such as thioredoxin reductase and glutathione reductase. These interactions are primarily mediated through the disulfide bond present in the pyridin-2-yldisulfanyl group, which can undergo redox cycling and modulate the activity of these enzymes. Additionally, the carbamate linkage in the compound can form hydrogen bonds with amino acid residues in proteins, further influencing their function and stability .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox homeostasis. By modulating the activity of thioredoxin reductase and glutathione reductase, the compound can alter the cellular redox state, leading to changes in gene expression and cellular metabolism. Furthermore, This compound can induce apoptosis in cancer cells by disrupting redox balance and activating pro-apoptotic signaling pathways .

Molecular Mechanism

The molecular mechanism of action of This compound involves several key interactions at the molecular level. The disulfide bond in the pyridin-2-yldisulfanyl group can undergo reduction and oxidation, allowing the compound to act as a redox modulator. This redox cycling can inhibit or activate enzymes such as thioredoxin reductase and glutathione reductase, leading to changes in cellular redox status. Additionally, the carbamate linkage can form hydrogen bonds with specific amino acid residues in target proteins, stabilizing or destabilizing their structure and function. These interactions collectively contribute to the compound’s ability to modulate enzyme activity, gene expression, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to the formation of byproducts that may have different biochemical activities. Long-term studies have shown that the compound can maintain its redox-modulating effects for several weeks, but its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can effectively modulate redox homeostasis and enhance antioxidant defenses. At higher doses, it can induce oxidative stress and cause toxic effects, such as liver and kidney damage. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. In the mitochondria, the compound can modulate oxidative phosphorylation and ROS production, while in the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15(4)9-10-18-19-11-7-5-6-8-14-11/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNKNZAFGJKWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCSSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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